molecular formula C9H10FN3O B13439180 (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone

Katalognummer: B13439180
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: ICEKINAPVUVHSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring with a fluoropyridine moiety, making it a valuable candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.

    Coupling Reactions: The final step involves coupling the azetidine ring with the fluoropyridine moiety under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-5-fluoropyridine: A related compound with similar structural features.

    1-Benzoylazetidin-3-amine: Another azetidine derivative with different functional groups.

    4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: A compound with a similar azetidine ring but different heterocyclic moiety.

Uniqueness

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is unique due to its combination of an azetidine ring and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H10FN3O

Molekulargewicht

195.19 g/mol

IUPAC-Name

(3-aminoazetidin-1-yl)-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C9H10FN3O/c10-7-1-6(2-12-3-7)9(14)13-4-8(11)5-13/h1-3,8H,4-5,11H2

InChI-Schlüssel

ICEKINAPVUVHSB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.